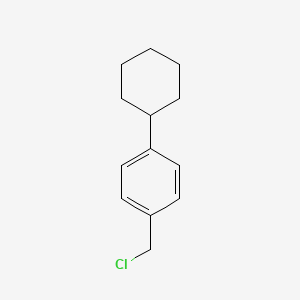
1-(Chloromethyl)-4-cyclohexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Chloromethyl)-4-cyclohexylbenzene” is a type of organic compound that belongs to the class of chloromethylated aromatic compounds . These compounds are characterized by a benzene ring (or other aromatic rings) attached to a chloromethyl group (-CH2Cl). They are key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
Chemical Reactions Analysis
Chloromethylated aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . They can undergo a variety of reactions, including further chloromethylation, substitution reactions, and others .
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitutions in Aromatic Hydrocarbons
Research by Nazarov and Semenovsky (1958) in the field of organic chemistry explored the chloromethylation of various benzenes, including cyclohexylbenzene, which leads to the formation of o- and p-(chloromethyl) derivatives. This study highlights the role of steric interactions in electrophilic aromatic substitutions, a fundamental concept in organic synthesis (Nazarov & Semenovsky, 1958).
Spin State Investigation of Dehydrobenzenes
Lockhart and Bergman (1981) conducted research on the spin states of 1,4-dehydrobenzenes produced in solution thermolysis of diethynyl olefins. They used 1,4-cyclohexadiene as a reactant, which relates to the behavior of similar compounds like 1-(Chloromethyl)-4-cyclohexylbenzene. This study provides insights into the reactive states of such compounds under specific conditions (Lockhart & Bergman, 1981).
Catalytic Oxidation of Cyclohexylbenzene
In 2021, Yufei et al. explored the catalytic oxidation of cyclohexylbenzene, a process related to the chemical behavior of 1-(Chloromethyl)-4-cyclohexylbenzene. They found that chloro-substitution on catalysts significantly improves the catalytic effects on the oxidation of cyclohexylbenzene, offering potential applications in green synthesis (Yufei et al., 2021).
Polymerization Mechanisms
Hontis et al. (1999) investigated the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, which shares structural similarities with 1-(Chloromethyl)-4-cyclohexylbenzene. They concluded that both radical and anionic mechanisms lead to the formation of different polymer fractions, contributing to our understanding of polymer chemistry (Hontis et al., 1999).
Spectroscopic Analysis
Seth-Paul and Shino (1975) conducted a study on 1-(chloromethyl)-4-fluorobenzene, closely related to 1-(Chloromethyl)-4-cyclohexylbenzene, analyzing its infrared and Raman spectra. This research contributes to the understanding of the molecular structure and characteristics of similar compounds through spectroscopic methods (Seth-Paul & Shino, 1975).
Wirkmechanismus
The mechanism of action for these types of compounds would depend on the specific reactions they are involved in. For example, in the Blanc chloromethylation reaction, these conditions protonate the formaldehyde carbonyl making the carbon much more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-cyclohexylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPVPBJDHQGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-cyclohexylbenzene | |
CAS RN |
4463-31-4 |
Source


|
| Record name | 1-(chloromethyl)-4-cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

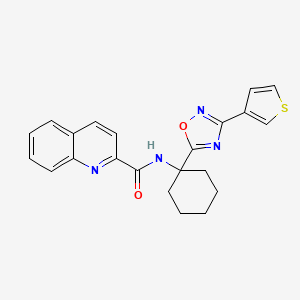
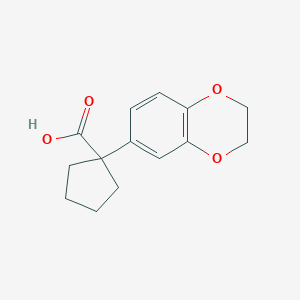
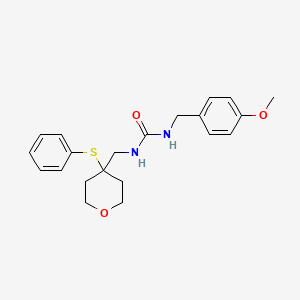



![2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide](/img/structure/B2428690.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide](/img/structure/B2428691.png)
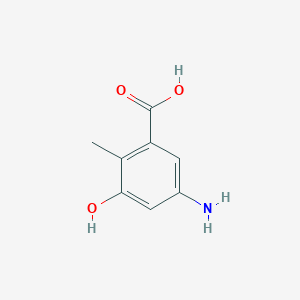

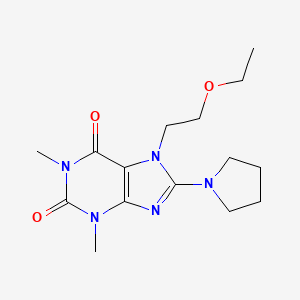
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)
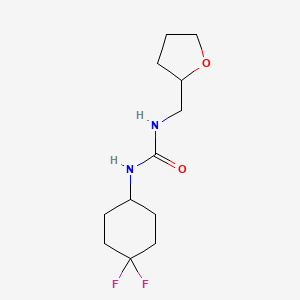
![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)